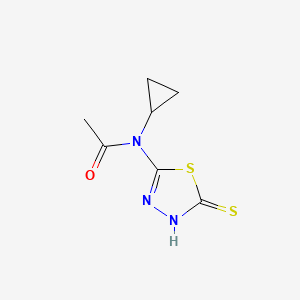
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a chemical entity that can be presumed to have biological activity given its structural features, such as an amide linkage, a substituted pyrimidine ring, and a methoxybenzamide moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that exhibit a range of biological activities, including antiemetic, parasympathomimetic, and anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of a structurally related compound involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which was itself prepared through a series of reactions including condensation with urea, chlorination, and further condensation . This suggests that the synthesis of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide would likely follow a similar pathway, starting from a methoxybenzoic acid and a suitably substituted pyrimidine derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These methods provide detailed information on bond lengths, bond angles, and the overall geometry of the molecule, which are crucial for understanding the compound's reactivity and interaction with biological targets . The molecular electrostatic potential (MEP) surface map obtained from theoretical calculations can also predict reactive sites and potential biological activity.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For example, a related compound exhibited reductive chemistry, where nitro groups were enzymatically reduced to amines or hydroxylamines under hypoxic conditions, which is relevant for selective toxicity in cancer therapy . The reactivity of the nitro groups and their reduction products played a significant role in the compound's cytotoxicity. This suggests that the chemical reactions of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide would also be an important area of study, particularly if it contains similar reducible functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as density, refractive index, molar refractivity, and polarizability, can be influenced by its concentration in solution and the presence of other ions, as seen in the study of a related antiemetic drug . These properties are important for understanding the compound's behavior in different environments, which can affect its solubility, stability, and interaction with biological molecules. The polarizability effects observed in the study indicate that the electronic distribution within the molecule can be significantly affected by its environment, which could have implications for the compound's biological activity.
Scientific Research Applications
Antimicrobial Applications
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamides have been synthesized and evaluated for their antimicrobial properties. Desai et al. (2013) synthesized a series incorporating the thiazole ring and tested them against various bacteria and fungi. These compounds showed potential therapeutic intervention for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticancer Activities
Research has identified compounds with similar structures showing promising anticancer activities. Huang et al. (2020) designed and synthesized derivatives that exhibited marked inhibition against various cancer cell lines, suggesting potential as anticancer agents (Huang et al., 2020). Another study by Theoclitou et al. (2011) discovered a compound from a series of novel kinesin spindle protein inhibitors, indicating its efficacy in cancer treatment through the arrest of cells in mitosis (Theoclitou et al., 2011).
Antihistaminic Action
Compounds with a similar chemical structure have been evaluated for antihistaminic action. Genç et al. (2013) synthesized a derivative and tested its in vitro H1-antihistaminic activity, showing a promising bronchorelaxant effect through H1 receptor antagonism (Genç, Yılmaz, Ilhan, & Karagoz, 2013).
Other Biological Activities
Further studies explore the synthesis and characterization of related compounds for various biological applications. For instance, Butt et al. (2005) worked on the synthesis of novel aromatic polyimides, indicating the versatility of similar compounds in material science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that the presence of an n-methylamino group at the 2-position of thiazole can remarkably improve antiproliferative effects against certain cell lines .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with similar structures have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
properties
IUPAC Name |
N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-20-8-5-3-7(4-6-8)11(18)15-9-10(14)16-13(21-2)17-12(9)19/h3-6H,1-2H3,(H,15,18)(H3,14,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIDZGKASVPHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016382.png)

![N-(3-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3016385.png)

![N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B3016390.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3016396.png)
![N-(4-{1-[(sec-butylamino)carbonyl]cyclopropyl}phenyl)-2-chlorobenzamide](/img/structure/B3016397.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)

![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)